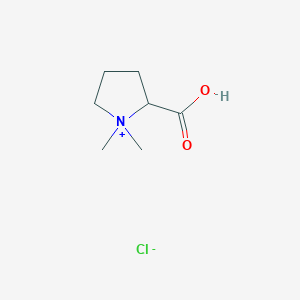

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Beschreibung

BenchChem offers high-quality 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)O)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Mechanisms of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Executive Overview

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride , universally recognized in pharmacological literature as Stachydrine hydrochloride , is a prominent pyrrolidine betaine alkaloid[1]. Originally isolated from plant species such as Leonurus cardiaca (motherwort)[2], this quaternary ammonium compound has transitioned from traditional phytochemistry into rigorous modern drug development. As a Senior Application Scientist, I have structured this technical guide to dissect its physicochemical behavior, map its intracellular signaling modulation, and provide a field-proven, self-validating methodology for evaluating its cardiovascular efficacy.

Physicochemical Properties & Structural Dynamics

The molecular architecture of Stachydrine hydrochloride (CAS: 4136-37-2) is defined by its pyrrolidine ring, a carboxylate group at the 2-position, and a permanently charged quaternary nitrogen via 1,1-dimethyl substitution[1],[2].

Causality in Physicochemical Behavior: The quaternary ammonium core is the primary driver of the molecule's high aqueous solubility[3]. In biological systems, this structural motif allows the molecule to act as an effective intracellular osmolyte and a potential methyl donor. The hydrochloride salt form ensures solid-state stability, preventing the rapid degradation often seen in free-base alkaloids, making it an ideal candidate for aqueous formulations and parenteral injections[4].

Quantitative Data Summary

| Property | Value | Reference / Source |

| IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | [1] |

| CAS Number | 4136-37-2 | [5],[2],[3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1],[3] |

| Molecular Weight | 179.64 g/mol | [1],[3],[4] |

| Appearance | White to off-white crystalline powder | [5],[2],[3] |

| Melting Point | 239–241 °C (decomposes) | [3] |

| Solubility | Highly soluble in water and methanol | [5],[3] |

| Storage Logistics | 2–8 °C, tightly sealed, protected from light | [3],[4] |

Mechanisms of Action: Cardiovascular & Fibrotic Attenuation

Stachydrine hydrochloride has demonstrated profound biological activity, particularly as an anti-hypertrophic and anti-fibrotic agent[5]. In models of unilateral ureteral obstruction, it significantly decreases the expression of caspase-9 and 12, thereby reducing renal interstitial fibrosis[5].

However, its most well-characterized mechanism lies in cardiovascular pharmacology. Norepinephrine (NE) induces cardiomyocyte hypertrophy by binding to β-adrenergic receptors. This binding triggers a surge in intracellular cyclic AMP (cAMP), leading to the overactivation of Protein Kinase A (PKA). PKA overactivation accelerates the decay of Ca²⁺ transients, increases phospholamban expression, and drives hyper-phosphorylation, ultimately resulting in pathological protein synthesis and increased cell surface area[5]. Stachydrine hydrochloride acts as a potent upstream interceptor, significantly attenuating cAMP accumulation and preventing PKA overactivation, thereby restoring calcium homeostasis[5].

Figure 1: Inhibitory mechanism of Stachydrine Hydrochloride on NE-induced cardiomyocyte hypertrophy.

Methodology: In Vitro Evaluation of Anti-Hypertrophic Activity

To translate the theoretical mechanisms into reproducible data, researchers must employ rigorous, self-validating protocols. When evaluating the anti-hypertrophic efficacy of Stachydrine hydrochloride, it is critical to utilize a model that accurately reflects in vivo adrenergic signaling. The following protocol is engineered to isolate the specific pharmacological effects of the compound.

Figure 2: Step-by-step in vitro workflow for evaluating anti-hypertrophic efficacy of Stachydrine.

Step-by-Step Protocol & Causality Analysis

-

Step 1: Primary Cardiomyocyte Isolation.

-

Action: Isolate Neonatal Rat Cardiomyocytes (NRCMs) using enzymatic digestion.

-

Causality: Immortalized cell lines often exhibit altered receptor densities and signaling pathways. Primary NRCMs are the gold standard because they maintain the necessary β-adrenergic receptor integrity and contractile apparatus required to observe true hypertrophic responses[5].

-

-

Step 2: Stachydrine Pre-treatment.

-

Action: Incubate NRCMs with Stachydrine hydrochloride (e.g., 10–50 µM) for 1 hour prior to stimulation.

-

Causality: A 1-hour pre-incubation allows for sufficient intracellular uptake of this highly polar molecule, positioning it to intercept the cAMP/PKA cascade before the hypertrophic stimulus is applied.

-

-

Step 3: Hypertrophy Induction.

-

Action: Introduce Norepinephrine (NE) to the culture media. Co-administer 100 µM Ascorbic Acid.

-

Causality: NE is the primary stressor. Crucially, ascorbic acid must be added to prevent the rapid auto-oxidation of NE in the oxygen-rich culture media, ensuring a consistent and sustained hypertrophic stimulus over the 24-48 hour incubation period.

-

-

Step 4: Calcium Transient Imaging.

-

Action: Load cells with Fura-2 AM dye and measure Ca²⁺ transients using dual-excitation fluorescence microscopy.

-

Causality: Utilizing Fura-2 AM is essential for data integrity. Unlike single-wavelength dyes, Fura-2 is a ratiometric indicator. Calculating the 340/380 nm excitation ratio internally corrects for variations in dye loading, photobleaching, and cell thickness, yielding highly trustworthy quantitative data on Ca²⁺ decay rates[5].

-

-

Step 5: System Validation (Internal Controls).

-

Action: Run three parallel control arms.

-

Trustworthiness: The system must validate itself. A Vehicle Control establishes baseline homeostasis. A Positive Control (NE only) confirms assay sensitivity and successful hypertrophy induction. A Toxicity Control (STA only) ensures the observed attenuation is purely pharmacological and not an artifact of compound cytotoxicity.

-

Formulation & Storage Logistics

Due to its quaternary ammonium structure, Stachydrine hydrochloride exhibits hygroscopic tendencies[2]. To prevent moisture absorption and subsequent degradation, the compound must be stored in tightly closed, light-resistant containers[3]. For long-term preservation of analytical purity (≥98%), it is highly recommended to store the powder at 2–8 °C in a dry, well-ventilated environment[3],[4]. When preparing stock solutions for in vitro assays, the compound dissolves readily in water or PBS, but solutions should be aliquoted and frozen (-20 °C) to prevent microbial growth and maintain stability over time.

References

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 17751044, Stachydrine Hydrochloride. Retrieved from:[Link]

-

Sinochem Nanjing Corporation. Stachydrine Hydrochloride Product Specifications. Retrieved from:[Link]

Sources

- 1. Stachydrine Hydrochloride | C7H14ClNO2 | CID 17751044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4136-37-2: Stachydrine, hydrochloride | CymitQuimica [cymitquimica.com]

- 3. sinochem-nanjing.com [sinochem-nanjing.com]

- 4. chemimpex.com [chemimpex.com]

- 5. STACHYDRINE HYDROCHLORIDE | 4136-37-2 [chemicalbook.com]

An In-depth Technical Guide to 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Introduction: Unveiling a Versatile Chiral Building Block

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, a quaternary ammonium compound derived from the amino acid proline, represents a fascinating and versatile molecule for chemical innovation. Its rigid, chiral pyrrolidine core, combined with a permanently charged quaternary nitrogen and a reactive carboxylic acid handle, makes it a valuable building block in various synthetic applications. This guide delves into the fundamental characteristics of this compound, offering a technical resource for scientists exploring its potential in areas ranging from asymmetric synthesis to the development of novel therapeutic agents. We will explore its structural nuances, provide a detailed synthetic protocol with mechanistic insights, summarize its key physicochemical properties, and discuss its current and potential applications in the scientific landscape.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity and three-dimensional arrangement is paramount for its effective application. This section outlines the fundamental identifiers and structural features of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride.

Nomenclature and Identification

-

IUPAC Name: (2S)-2-carboxy-1,1-dimethylpyrrolidin-1-ium chloride[1]

-

CAS Number: 4136-37-2[1]

-

Molecular Weight: 179.64 g/mol [2]

-

Synonyms: N,N-dimethyl-L-prolinium chloride, (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride[1]

Core Chemical Structure

The structure of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is characterized by a five-membered pyrrolidine ring, a foundational motif in many biologically active molecules.

Key Structural Features:

-

Chiral Center: The C2 carbon, to which the carboxyl group is attached, is a stereocenter. The (S)-enantiomer, derived from L-proline, is the most common form. This inherent chirality is a critical feature for applications in asymmetric synthesis and as a chiral resolving agent.

-

Quaternary Ammonium Group: The nitrogen atom of the pyrrolidine ring is fully substituted with two methyl groups and the two ring carbons, resulting in a permanent positive charge. This quaternary ammonium moiety influences the compound's solubility, crystallinity, and its interactions with biological systems.

-

Carboxylic Acid Group: The carboxyl group at the C2 position provides a reactive handle for a wide range of chemical transformations, including amidation, esterification, and reduction. Its acidity is influenced by the neighboring positively charged nitrogen.

Below is a 2D representation of the (S)-enantiomer:

Synthesis and Mechanistic Rationale

The synthesis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is typically achieved through the exhaustive methylation of L-proline. This section provides a detailed experimental protocol and explains the underlying chemical principles.

Experimental Protocol: Exhaustive Methylation of L-Proline

Objective: To synthesize (S)-2-carboxy-1,1-dimethylpyrrolidin-1-ium chloride from L-proline.

Materials:

-

L-proline

-

Methyl iodide (CH3I)

-

Potassium bicarbonate (KHCO3)

-

Methanol (MeOH)

-

Diethyl ether ((C2H5)2O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline in methanol.

-

Basification: Add an excess of potassium bicarbonate to the solution. This deprotonates the carboxylic acid and the secondary amine, facilitating nucleophilic attack.

-

Methylation: Add an excess of methyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete methylation.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is the betaine form (2-carboxy-1,1-dimethylpyrrolidin-1-ium).

-

-

Salt Formation: Dissolve the crude betaine in a minimal amount of water or methanol and acidify with a stoichiometric amount of hydrochloric acid.

-

Purification: The final product, 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, can be purified by recrystallization, typically from a solvent system like methanol/diethyl ether, to yield a crystalline solid.

Mechanistic Discussion

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The nitrogen atom of proline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The use of a mild base like potassium bicarbonate is crucial. It serves two purposes: it deprotonates the carboxylic acid to prevent unwanted esterification and, more importantly, it deprotonates the secondary amine, increasing its nucleophilicity for the methylation reaction. The reaction proceeds in two steps: the first methylation forms N-methylproline, and the second methylation of the now tertiary amine yields the quaternary ammonium salt.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various applications.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | >300 °C (decomposes) | Supplier Data |

| Solubility | Soluble in water and methanol. | General knowledge |

| pKa (Carboxylic Acid) | Estimated to be around 1-2 | Chemical intuition |

Applications in Research and Drug Development

The unique structural features of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride make it a valuable tool in several areas of chemical research.

Asymmetric Synthesis

The inherent chirality of this molecule makes it a useful building block for the synthesis of more complex chiral molecules. It can be used as a chiral template or incorporated into a larger molecule to introduce a stereocenter.

Phase-Transfer Catalysis

Quaternary ammonium salts are well-known phase-transfer catalysts. Although less common for this specific molecule, its structure suggests potential applications in catalyzing reactions between reactants in immiscible phases.

Precursor for Bioactive Molecules

Derivatives of proline are found in numerous natural products and pharmaceuticals. This compound can serve as a starting material for the synthesis of novel proline analogues with potential biological activity. For instance, the carboxylic acid can be converted to an amide, which is a common functional group in many drugs.

Ionic Liquids

The quaternary ammonium structure is a key feature of many ionic liquids. While its melting point is high, modifications to the counter-ion could lead to the development of novel chiral ionic liquids for use as solvents or catalysts in stereoselective reactions.

Conclusion

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is a readily accessible and structurally interesting chiral molecule. Its combination of a rigid pyrrolidine scaffold, a permanent positive charge, and a reactive carboxylic acid group provides a versatile platform for a wide range of chemical applications. From its use as a chiral building block in asymmetric synthesis to its potential as a precursor for novel bioactive compounds, this proline derivative continues to be a valuable tool for chemists in both academic and industrial research. Further exploration of its properties and reactivity will undoubtedly lead to new and innovative applications in the future.

References

-

European Chemicals Agency (ECHA). (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride. Available at: [Link]

-

PubChem. 1,1-Dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Mechanistic Pathways of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium Chloride

Executive Summary

(S)-2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride , universally recognized in pharmacological literature as stachydrine hydrochloride , is a quaternary ammonium alkaloid naturally derived from Leonurus japonicus (motherwort)[1]. As a focal point of modern cardiovascular and inflammatory drug development, this compound exhibits pleiotropic therapeutic effects. It is highly regarded for its ability to attenuate pressure overload-induced cardiac hypertrophy, suppress oxidative stress, and modulate the NF-κB inflammatory axis[2][3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties—centered around its precise molecular weight—and details the validated experimental methodologies used to evaluate its efficacy in preclinical models.

Chemical Identity and Physicochemical Properties

Understanding the exact molecular weight and structural dynamics of stachydrine hydrochloride is critical for precise molar dosing in in vitro and in vivo assays. The quaternary nitrogen confers high aqueous solubility, which dictates its pharmacokinetic distribution, bioavailability, and formulation strategies[1].

Table 1: Physicochemical Profile of Stachydrine Hydrochloride

| Property | Specification |

| IUPAC Name | (2S)-2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride |

| Common Synonyms | Stachydrine hydrochloride, Cadabine hydrochloride |

| CAS Registry Number | 4136-37-2 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C (long-term) |

Data synthesized from established chemical databases[1][4].

Pharmacological Mechanisms: Multi-Targeted Cellular Modulation

Cardioprotection via the CaMKII/HDAC4/MEF2C Axis

Pathological cardiac hypertrophy is driven by maladaptive transcriptional reprogramming. Biomechanical stress (such as pressure overload) induces the hyper-phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) ()[5]. Activated CaMKII phosphorylates Histone Deacetylase 4 (HDAC4), triggering its nuclear export. This translocation removes the repressive effect of HDAC4 on Myocyte Enhancer Factor 2C (MEF2C), leading to the unchecked transcription of hypertrophic genes[5].

Stachydrine hydrochloride acts as a potent upstream modulator. By directly inhibiting the hyper-phosphorylation of CaMKII, it sequesters HDAC4 in the nucleus, thereby silencing MEF2C-mediated hypertrophic remodeling and preventing calcium mishandling ()[5][6].

Stachydrine inhibits CaMKII/HDAC4/MEF2C signaling to prevent cardiac hypertrophy.

Anti-Inflammatory Modulation via NF-κB

Beyond cardiovascular applications, stachydrine hydrochloride demonstrates significant anti-inflammatory properties. It actively blocks the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit ()[2]. By preventing NF-κB from binding to target DNA sequences, stachydrine downregulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, offering a strong therapeutic rationale for its use in inflammatory and autoimmune disorders[2][7].

Experimental Protocols: Validating Cardioprotective Efficacy

To ensure reproducibility and scientific integrity, the following experimental workflow details the self-validating system used to assess the cardioprotective effects of stachydrine hydrochloride in a murine model of heart failure[6][8].

Step 1: Transverse Aortic Constriction (TAC) Surgery

-

Procedure: Anesthetize C57BL/6J mice and perform a minimally invasive TAC to constrict the transverse aorta. Administer stachydrine hydrochloride (e.g., 12 mg/kg/day intragastrically) post-surgery[8].

-

Causality: The TAC model induces a mechanical pressure overload on the left ventricle, accurately mimicking hypertensive heart disease. This biomechanical stress is strictly required to trigger the hyper-phosphorylation of CaMKII, providing a reliable, physiological baseline to evaluate the antagonistic efficacy of the compound.

Step 2: Isolation of Adult Murine Cardiomyocytes

-

Procedure: Utilize a Langendorff crossflow perfusion system with collagenase digestion to isolate ventricular myocytes from the harvested hearts[8].

-

Causality: Primary adult cardiomyocytes maintain the native sarcomeric architecture and calcium handling machinery (e.g., RyR2, SERCA2a) far better than immortalized cell lines. This ensures that observed changes in calcium sparks and transients are physiologically relevant to in vivo cardiac function.

Step 3: Calcium Transient and Spark Imaging

-

Procedure: Load the isolated cardiomyocytes with the calcium-sensitive dye Fluo-4 AM. Utilize confocal line-scan imaging to record intracellular Ca²⁺ dynamics[6][8].

-

Causality: Fluo-4 AM provides the high temporal resolution necessary to track rapid calcium fluxes. By measuring the amplitude of calcium transients and the frequency of spontaneous sparks, researchers can directly quantify sarcoplasmic reticulum (SR) calcium leakage. Stachydrine's ability to normalize these metrics functionally validates its mechanism of stabilizing the RyR2-FKBP12.6 complex.

Step 4: Immunoblotting for Target Engagement

-

Procedure: Lyse the cardiomyocytes and perform Western blotting to quantify the ratio of phosphorylated CaMKII (p-CaMKII) to total CaMKII, as well as the nuclear vs. cytoplasmic fractions of HDAC4[5].

-

Causality: While functional calcium imaging shows the phenotypic rescue, immunoblotting is required to prove the molecular target engagement. A reduction in p-CaMKII confirms that stachydrine is acting exactly at the hypothesized node in the signaling cascade, making the experimental design a closed, self-validating loop.

Translational Perspectives in Drug Development

The precise molecular weight of 179.64 g/mol places stachydrine hydrochloride well within the optimal range for small-molecule drug development according to Lipinski’s Rule of Five. Its multi-targeted nature—simultaneously addressing calcium mishandling, oxidative stress, and inflammation—makes it a prime candidate for next-generation heart failure therapeutics[3][6]. Future development must focus on optimizing its pharmacokinetic profile, potentially through targeted liposomal delivery systems, to enhance its bioavailability and tissue-specific accumulation in the myocardium.

References

-

Title: (S)-2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride (Stachydrine hydrochloride) Source: PubChem Database URL: [Link][1][4]

-

Title: Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway Source: American Journal of Translational Research (PMC9240683) URL: [Link][5]

-

Title: Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways Source: Frontiers in Pharmacology (PMC11303649) URL: [Link][2]

-

Title: Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice Source: Journal of Ethnopharmacology (PMID: 31626909) URL: [Link][6][8]

-

Title: Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders Source: Taylor & Francis Online URL: [Link][3]

Sources

- 1. CAS 4136-37-2: Stachydrine, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4136-37-2|(S)-2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride|BLD Pharm [bldpharm.com]

- 5. Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Comprehensive NMR Analysis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, a quaternary ammonium derivative of the amino acid proline. Also known as Stachydrine or Proline Betaine in its zwitterionic form, this molecule presents unique analytical considerations due to its quaternary nitrogen, carboxylic acid moiety, and cyclic structure. This document offers an in-depth exploration of experimental protocols, from sample preparation to advanced 2D NMR data acquisition, and provides a detailed walkthrough of spectral interpretation. It is intended for researchers, chemists, and drug development professionals who require definitive structural elucidation and purity assessment of this compound.

Introduction

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride (Structure 1) is a significant compound found in various natural sources, including citrus fruits, and is recognized as a biomarker for their consumption.[1] Its structure features a permanently charged quaternary ammonium center and a carboxylic acid, making it a zwitterionic compound at physiological pH. The structural analysis of such molecules is critical for quality control, metabolic studies, and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.[2] This guide details the application of a suite of NMR experiments—including ¹H, ¹³C, DEPT, and 2D correlation techniques like COSY, HSQC, and HMBC—to achieve a complete and confident characterization of the title compound.

Core Principles of NMR Analysis

The unique structure of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride dictates its NMR spectral characteristics:

-

Quaternary Ammonium Group: The positively charged nitrogen atom strongly deshields adjacent protons and carbons. This results in a significant downfield shift for the N-methyl groups and the protons/carbons at the C2 and C5 positions of the pyrrolidine ring.

-

Carboxylic Acid Group: The proton of the carboxylic acid is acidic and rapidly exchanges with protic solvents like D₂O, often leading to its signal disappearing from the ¹H NMR spectrum. The carbonyl carbon (C=O) typically appears far downfield in the ¹³C NMR spectrum, in the range of 165-180 ppm.

-

Pyrrolidine Ring: The five-membered ring is non-aromatic. The protons on the ring form a complex spin system due to geminal and vicinal coupling. 2D NMR techniques are essential to resolve and assign these overlapping signals.

Experimental Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

As a quaternary ammonium salt, the compound is likely a hygroscopic solid.[3] Proper handling is crucial to prevent water contamination, which can obscure signals in the ¹H NMR spectrum.

Protocol for Sample Preparation:

-

Drying: Dry the sample of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride under a high vacuum for several hours before use.

-

Weighing: Weigh approximately 5-10 mg of the dried sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube. For handling highly hygroscopic materials, this step is best performed in a glove box with an inert atmosphere.[4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (see Table 1) using a clean pipette.

-

Dissolution: Cap the NMR tube securely and vortex or sonicate gently until the sample is fully dissolved, ensuring a homogeneous solution.[5]

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.

Table 1: Recommended Deuterated Solvents

| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Comments |

|---|---|---|---|

| Deuterium Oxide (D₂O) | ~4.79 | - | Excellent for polar, ionic compounds. The acidic COOH proton will exchange and not be visible. |

| Methanol-d₄ (CD₃OD) | ~3.31, 4.87 (OH) | 49.0 | Good alternative for polar compounds. The COOH proton may exchange. |

| DMSO-d₆ | ~2.50 | 39.52 | High boiling point, good for samples with poor solubility. The COOH proton is often observable. |

NMR Data Acquisition

The following workflow outlines the series of experiments required for a comprehensive structural analysis.

Diagram 1: Recommended workflow for NMR data acquisition.

Spectral Interpretation and Data Analysis

While experimentally obtained spectra are the gold standard, a predictive analysis based on established chemical shift principles provides a strong foundation for interpretation.[6] The following assignments are based on analysis of the molecular structure and data from analogous proline derivatives and quaternary ammonium salts.[7][8]

Predicted Spectral Data

Table 2: Predicted ¹H and ¹³C Chemical Shifts (in D₂O)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|---|

| 1 | N-(CH₃)₂ | ~3.2 (s, 6H) | ~54.0 | CH₃ (Positive) |

| 2 | CH | ~4.1 (dd, 1H) | ~78.0 | CH (Positive) |

| 3 | CH₂ | ~2.3-2.5 (m, 2H) | ~29.0 | CH₂ (Negative) |

| 4 | CH₂ | ~2.1-2.2 (m, 2H) | ~24.0 | CH₂ (Negative) |

| 5 | CH₂ | ~3.6 (m, 2H) | ~68.0 | CH₂ (Negative) |

| 6 | C=O | - | ~175.0 | No Signal |

Note: Chemical shifts are relative to a reference standard (e.g., DSS or TSP for D₂O). Multiplicity: s=singlet, dd=doublet of doublets, m=multiplet.

¹H NMR Analysis

-

N-Methyl Protons (Pos. 1): Two equivalent methyl groups attached to the positive nitrogen will appear as a sharp singlet integrating to 6 protons, significantly downfield around 3.2 ppm due to the inductive effect of the N⁺.

-

H2 Proton (Pos. 2): This methine proton, alpha to both the N⁺ and the carboxyl group, is the most deshielded ring proton, expected around 4.1 ppm. It will likely appear as a doublet of doublets due to coupling with the two non-equivalent H3 protons.

-

H5 Protons (Pos. 5): These methylene protons are alpha to the N⁺ and will be shifted downfield to around 3.6 ppm. They will likely be a complex multiplet due to coupling with H4 protons.

-

H3 & H4 Protons (Pos. 3, 4): These methylene groups are further from the electron-withdrawing groups and will appear more upfield, between 2.1-2.5 ppm. Their signals will likely overlap and require 2D NMR for definitive assignment.

¹³C NMR and DEPT Analysis

-

Carbonyl Carbon (Pos. 6): The carboxylic acid carbon will be the most downfield signal, around 175 ppm.[9]

-

C2 and C5 (Pos. 2, 5): These carbons, being directly attached to the quaternary nitrogen, will be significantly deshielded, appearing around 78.0 and 68.0 ppm, respectively.

-

N-Methyl Carbons (Pos. 1): The two equivalent methyl carbons will appear around 54.0 ppm.

-

C3 and C4 (Pos. 3, 4): The remaining ring carbons will be the most upfield, appearing around 29.0 and 24.0 ppm.

-

DEPT-135: This experiment is crucial for confirmation. It will show positive signals for the CH (C2) and CH₃ (C1) carbons, and negative signals for the CH₂ (C3, C4, C5) carbons. The quaternary carbonyl carbon (C6) will be absent.[10]

2D NMR Correlation Analysis

For complex molecules, 1D spectra alone are often insufficient for complete assignment. 2D correlation spectroscopy provides the necessary connectivity information.

-

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, which are invaluable for tracing the connectivity within the pyrrolidine ring.[11] Cross-peaks will confirm the coupling network from H2 through H3, H4, and H5. The N-methyl protons, being a singlet with no adjacent protons, will not show any cross-peaks.

Diagram 2: Expected ¹H-¹H COSY correlations in the pyrrolidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[12] It provides a direct and unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~4.1 ppm will show a correlation peak to the carbon signal at ~78.0 ppm, confirming their assignment as H2 and C2, respectively.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the structural puzzle, revealing couplings between protons and carbons over two or three bonds. This is essential for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations include:

-

From the N-methyl protons (H1) to both C2 and C5 , confirming the connectivity around the nitrogen atom.

-

From the H2 proton to the carbonyl carbon (C6) and to C4 , confirming the position of the carboxyl group and the ring structure.

-

From the H5 protons to C3 , further confirming the ring structure.

-

Summary and Conclusion

The comprehensive NMR analysis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride requires a multi-faceted approach. Standard 1D ¹H and ¹³C NMR experiments provide initial information on the chemical environments and carbon framework, while DEPT-135 clarifies the multiplicity of each carbon. However, due to signal overlap and the complex spin systems of the pyrrolidine ring, a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is indispensable for complete and unambiguous structural verification. By following the protocols and interpretive strategies outlined in this guide, researchers can achieve a high-confidence characterization of this important biomolecule.

References

-

ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound? Retrieved from [Link]

- Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 1D NMR technique for the determination of proton-carbon connectivities. Journal of Magnetic Resonance, 67(3), 565-569.

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

BioCrick. Stachydrine hydrochloride-COA. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

University of California, Davis. 13C NMR Spectroscopy. Retrieved from [Link]

- Duarte, D., et al. (2020). Evaluation of saliva stability for NMR metabolomics: collection and handling protocols. Metabolites, 10(12), 515.

- Hassan, A.H.E., et al. (2018). Synthesis of oxidative metabolites of CRA13 and their analogs: Identification of CRA13 active metabolites and analogs thereof with selective CB2R affinity. Bioorganic & Medicinal Chemistry, 26(19), 5069-5078.

-

ResearchGate. (n.d.). Proline betaine concentrations in fruit and fruit juices measured by 1 H nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Biopurify Phytochemicals Ltd. Stachydrine hydrochloride. Retrieved from [Link]

- Felli, I. C., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Magnetic Resonance, 2(2), 511-527.

-

ResearchGate. (n.d.). 13C NMR chemical shifts δ (ppm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2022, October 4). COSY Spectra. Retrieved from [Link]

-

University of Pardubice. NMR Spectrometry of Other Important Nuclei. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. biocrick.com [biocrick.com]

- 4. scienceopen.com [scienceopen.com]

- 5. np-mrd.org [np-mrd.org]

- 6. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. rsc.org [rsc.org]

- 12. np-mrd.org [np-mrd.org]

Analytical Mastery of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium Chloride: A Comprehensive Mass Spectrometry Whitepaper

Executive Summary

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride , commonly known as Stachydrine hydrochloride (CAS: 4136-37-2), is a highly polar betaine alkaloid with profound pharmacological significance, particularly in cardiovascular and gynecological medicine. Due to its unique zwitterionic nature and the absence of a conjugated π-electron system, traditional optical detection methods (e.g., UV/PDA) are fundamentally inadequate. This whitepaper provides an authoritative, in-depth guide to the mass spectrometric (LC-MS/MS) quantification of stachydrine, detailing the causality behind chromatographic choices, ionization dynamics, and self-validating experimental protocols.

Chemical Profiling & Analytical Causality

Stachydrine is a quaternary ammonium inner salt. This structural reality dictates the entire analytical approach:

-

The Optical Deficit: The molecule lacks a chromophore. Attempts to quantify it via HPLC-UV result in poor sensitivity and high matrix interference. Mass spectrometry is not optional; it is mandatory for robust, trace-level quantification.

-

The Chromatographic Challenge: With a highly negative partition coefficient (LogP), stachydrine is extremely hydrophilic. On standard C18 reversed-phase columns, it exhibits zero retention, eluting in the void volume where severe ion suppression from matrix salts occurs[1].

-

The HILIC Solution: To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide-bonded stationary phases must be employed. The amide groups form strong hydrogen bonds and dipole-dipole interactions with the carboxylate moiety of stachydrine, providing orthogonal retention and separating the analyte from the void volume[2].

Mass Spectrometry Fundamentals: Ionization & Fragmentation

Electrospray Ionization (ESI) Dynamics

Because stachydrine exists as a pre-formed quaternary ammonium cation in solution, Positive Electrospray Ionization (ESI+) is the gold standard. Unlike secondary or tertiary amines that rely on mobile phase pH for protonation efficiency, stachydrine carries a permanent positive charge. This circumvents proton-affinity limitations, yielding an exceptionally high ionization efficiency and producing an abundant precursor ion at m/z 144.1 ( [M]+ or [M+H]+ depending on exact desolvation dynamics)[3].

Collision-Induced Dissociation (CID) Pathways

Upon isolation in the first quadrupole (Q1) and acceleration into the collision cell (Q2), the m/z 144.1 precursor undergoes characteristic neutral losses.

-

Quantifier Transition (m/z 144.0 → 84.0): Driven by the loss of the carboxylate group and methylamine fragments, leaving a stable pyrrolidine ring fragment. This transition offers the highest signal-to-noise ratio[3].

-

Qualifier Transition (m/z 144.0 → 58.0): A secondary fragmentation pathway used to confirm peak purity and prevent false positives from isobaric matrix interferences[3].

Table 1: Optimized MRM Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) | Cone Voltage (V) |

| Stachydrine | 144.0 | 84.0 (83.96) | Quantifier | 20 | 30 |

| Stachydrine | 144.0 | 58.0 (57.91) | Qualifier | 25 | 30 |

(Note: Exact CE and Cone Voltage values require tuning specific to the mass spectrometer model, but the above represents standard starting parameters for a Triple Quadrupole system).

Experimental Workflows & Protocols

To ensure a self-validating system, the following step-by-step methodology integrates sample preparation thermodynamics with advanced LC-MS/MS parameters.

Step 1: Matrix Extraction

Causality: Pure organic solvents will precipitate the highly polar stachydrine, while pure aqueous extraction pulls down excessive matrix proteins and sugars, leading to severe ion suppression. An 80% methanol solution strikes the perfect thermodynamic balance[4].

-

Accurately weigh the biological or botanical sample.

-

Add 80% Methanol (v/v) at a 1:10 solid-to-liquid ratio.

-

Extract via ultrasonication for 20 minutes at room temperature to ensure complete cellular disruption.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 μm hydrophilic PTFE microporous membrane before injection[4].

Step 2: HILIC/Amide Chromatographic Separation

-

Column: Waters XBridge Amide (4.6 mm × 250 mm, 5 μm) or equivalent Venusil HILIC[2][3].

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in Water (Formic acid suppresses secondary interactions with residual silanols).

-

Phase B: Acetonitrile.

-

-

Gradient/Isocratic: An isocratic flow of 75:25 (Acetonitrile:Water) or a gradient starting at 90% Acetonitrile is highly effective[2][3].

-

Flow Rate: 0.3 to 1.0 mL/min (split if necessary before entering the MS source)[2][3].

Step 3: MS/MS Acquisition

-

Source Parameters: Set the capillary voltage to 3.0–5.0 kV, source temperature to 150°C, and desolvation gas temperature to 550°C[5].

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions detailed in Table 1.

Analytical LC-MS/MS workflow for Stachydrine Hydrochloride quantification.

Table 2: Typical Method Validation Metrics

When executed correctly, this protocol yields highly reliable validation metrics, as demonstrated in pharmaceutical quality control studies[2][3].

| Validation Parameter | Expected Performance Metric |

| Linear Range | 0.56 – 281.4 μg/L |

| Correlation Coefficient ( r ) | > 0.9998 |

| Average Recovery Rate | 99.6% |

| Relative Standard Deviation (RSD) | < 1.5% |

Biological Context: Why We Quantify Stachydrine

Beyond analytical chemistry, the precise quantification of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is critical for pharmacokinetic modeling. Stachydrine has been shown to protect against endothelial dysfunction and improve cardiac performance[1]. Mechanistically, it regulates intracellular calcium handling by modulating the CaMKII-RyR2/PLN signaling pathway, preventing maladaptive cardiac remodeling[1].

Stachydrine-mediated cardioprotection via the CaMKII-RyR2/PLN signaling pathway.

References

-

Determination of stachydrine hydrochloride in Funing pills by LC-MS/MS. Journal of Pharmaceutical Analysis (Ingenta Connect).3

-

Determination of Stachydrine Hydrochloride and Leonurine Hydrochloride in Yimucao Preparations by HPLC-MS. PubMed. 2

-

Development of a comprehensive approach for the characterization of polar plant decoctions by orthogonal LC-MS reversed phase, HILIC, and NMR metabolite profiling: the case of Combretum micranthum. Frontiers in Chemistry. 1

-

Characterization of the Active Ingredients and Prediction of the Potential Anticolitis Mechanism of the Feng-Liao-Chang-Wei-Kang Capsule via Mass Spectrometry and Network Pharmacology. PMC. 4

Sources

- 1. Frontiers | Development of a comprehensive approach for the characterization of polar plant decoctions by orthogonal LC-MS reversed phase, HILIC, and NMR metabolite profiling: the case of Combretum micranthum [frontiersin.org]

- 2. [Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of stachydrine hydrochloride in Funing pills by LC-...: Ingenta Connect [ingentaconnect.com]

- 4. Characterization of the Active Ingredients and Prediction of the Potential Anticolitis Mechanism of the Feng-Liao-Chang-Wei-Kang Capsule via Mass Spectrometry and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Solvation Mechanics and Protocol Design for 2-Carboxy-1,1-dimethylpyrrolidin-1-ium Chloride

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Physicochemical Profiling & Structural Causality

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, commonly known as Stachydrine hydrochloride or L-proline betaine hydrochloride, is a quaternary ammonium alkaloid widely investigated for its cardiovascular and neuroprotective properties ()[1].

Understanding its solubility profile requires an analysis of its molecular architecture. The compound features a zwitterionic core—comprising a carboxylate group and a quaternary amine—stabilized by a chloride counterion.

-

The Causality of the Salt Form: The hydrochloride salt form significantly enhances the molecule's hydrophilicity compared to its free base, enabling high solubility in aqueous buffers ()[].

-

Organic Solvation: Despite this hydrophilicity, the non-polar dimethylpyrrolidinium ring retains sufficient lipophilic character to allow dissolution in moderately polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform ()[1]. Conversely, non-polar solvents like diethyl ether lack the dielectric constant required to disrupt the ionic crystal lattice, rendering the compound insoluble[1].

Quantitative Solubility Matrix in Organic Solvents

The table below synthesizes the solubility limits of Stachydrine hydrochloride across various solvents, highlighting the mechanistic reasons behind solvent compatibility.

| Solvent | Solubility Limit | Sonication Required? | Mechanistic Causality |

| Water / PBS (pH 7.2) | 10 - >30.2 mg/mL[3][4] | Yes (at max conc.) | High polarity stabilizes the zwitterionic core and chloride counterion. |

| Dimethyl Sulfoxide (DMSO) | 15 - 50 mg/mL[3][4] | Yes | Strong dipole moment solvates the quaternary amine; requires strictly anhydrous conditions. |

| Methanol | Easily Soluble[1] | No | Hydrogen bonding capability effectively solvates the carboxylate group. |

| Ethanol | ~10 mg/mL[3][4] | Yes | Lower dielectric constant than methanol reduces maximum solubility. |

| Chloroform | Easily Soluble[1] | No | Solvates the non-polar dimethylpyrrolidinium ring structure. |

| Diethyl Ether | Insoluble[1] | N/A | Lack of polarity fails to disrupt the ionic crystal lattice of the hydrochloride salt. |

Mechanistic Workflow for Solvent Selection

When designing assays, the choice of solvent dictates the stability and bioavailability of the compound. Because Stachydrine hydrochloride is highly hygroscopic, introducing atmospheric moisture into organic stocks (like DMSO) will rapidly reduce the solubility limit of the organic phase, leading to premature precipitation ()[4].

Workflow for preparing and validating Stachydrine HCl DMSO stock solutions.

Validated Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in physical checks to confirm success before proceeding to biological assays.

Protocol A: Self-Validating Preparation of 50 mg/mL DMSO Stock Solution (In Vitro)

-

Equilibration: Allow the lyophilized Stachydrine hydrochloride powder to reach room temperature within a desiccator. Causality: The compound is highly hygroscopic; ambient condensation will introduce water into the DMSO, drastically lowering the solubility limit ()[4].

-

Solvent Addition & Purging: Add high-purity, anhydrous DMSO (≥99.9%) to achieve the target concentration. Immediately purge the headspace of the vial with an inert gas (Argon or Nitrogen). Causality: Purging displaces oxygen and atmospheric moisture, preventing oxidative degradation and maintaining the anhydrous environment necessary to reach 50 mg/mL ()[3].

-

Mechanical Agitation: Vortex the solution thoroughly, followed by sonication in a water bath for 5-10 minutes[4].

-

Validation Checkpoint (Tyndall Test): Shine a 532 nm green laser pointer through the vial. Causality: Because Stachydrine hydrochloride can form deceptive micro-suspensions in organic solvents, visual inspection is insufficient. If the laser beam path is visible (Tyndall scattering), undissolved micro-particulates remain. Re-sonicate until the beam path is entirely invisible, confirming a true solution.

-

Storage: Aliquot into single-use vials to avoid freeze-thaw degradation. Store at -20°C for up to 1 month, or -80°C for up to 6 months ()[5].

Protocol B: Multi-Phase Vehicle Formulation (In Vivo)

For animal models, administering high concentrations of Stachydrine hydrochloride in pure aqueous solutions can lead to rapid systemic clearance. To counteract this, a step-wise organic/aqueous vehicle is utilized to ensure sustained release and prevent localized precipitation ()[6].

Step-wise addition protocol for Stachydrine HCl in vivo vehicle formulation.

-

Primary Solubilization: Dissolve the required mass of Stachydrine hydrochloride in 10% (v/v) DMSO to create a concentrated primary phase[6].

-

Co-Solvent Integration: Add 40% (v/v) PEG300 and mix evenly. Causality: PEG300 acts as a co-solvent that encapsulates the compound, preventing it from crashing out when transitioning to the aqueous phase[6].

-

Surfactant Stabilization: Add 5% (v/v) Tween-80 and mix thoroughly. Causality: Tween-80 reduces surface tension and stabilizes the lipophilic/hydrophilic interface[6].

-

Aqueous Adjustment: Add 45% (v/v) Saline to reach the final volume, adjusting the osmolarity for physiological compatibility[6].

-

Validation Checkpoint (Phase Separation): Centrifuge the final mixture at 3000 rpm for 5 minutes. Inspect the bottom of the tube. A successful formulation will yield a clear solution (solubility ≥ 2.5 mg/mL) with absolutely no pellet or phase separation ()[7].

Stability and Cytotoxicity Considerations

-

Aqueous Instability: While highly soluble in water, aqueous solutions of Stachydrine hydrochloride should be prepared fresh and not stored for more than 24 hours due to potential pH-dependent degradation in complex media ()[3][5].

-

Cytotoxicity Thresholds: When diluting DMSO stocks into cell culture media for biological experiments, ensure the final residual amount of DMSO is strictly below 0.1% (v/v). Higher concentrations of organic solvents induce physiological artifacts and baseline cytotoxicity that will confound assay results[3][5].

References

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, a quaternary ammonium compound with potential applications in pharmaceutical development. As the thermal behavior of active pharmaceutical ingredients (APIs) is a critical parameter influencing their safety, efficacy, and shelf-life, this document outlines the theoretical and practical aspects of its stability assessment. We will delve into the anticipated physicochemical properties, potential degradation pathways, and the analytical methodologies required for a robust evaluation. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for investigating the thermal stability of this and similar molecules.

Introduction: The Criticality of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development and formulation. It dictates not only the shelf-life and storage conditions of the final product but also influences manufacturing processes, such as drying and milling, where the material may be subjected to thermal stress. Instability can lead to a loss of potency, the formation of toxic degradation products, and alterations in physical properties like solubility and bioavailability.

Regulatory bodies, under the guidance of frameworks like the International Council for Harmonisation (ICH) Q1A(R2) guidelines, mandate rigorous stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3][4] Stress testing, which involves exposing the drug substance to elevated temperatures, is a key component of this evaluation, helping to elucidate potential degradation pathways and identify the intrinsic stability of the molecule.[1]

This guide focuses on 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, a quaternary ammonium salt. Such compounds are known for their complex thermal behavior and potential for hygroscopicity, making a thorough understanding of their stability profile essential.

Physicochemical Properties and Considerations

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is a chiral quaternary ammonium compound. Its structure, featuring a fully substituted nitrogen within a five-membered ring and a carboxylic acid moiety, dictates its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem |

| Molecular Weight | 179.64 g/mol | PubChem |

Hygroscopicity

Quaternary ammonium salts are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[5][6][7] This property can significantly impact the stability of the compound, as the presence of water can facilitate hydrolytic degradation and lower the decomposition temperature. The hygroscopicity of a pharmaceutical solid is a critical parameter that needs to be characterized early in the development process.[5][6][][9]

A standard method to assess hygroscopicity is through gravimetric sorption analysis, as outlined by various pharmacopeias.[][9]

-

Sample Preparation: Accurately weigh a sample of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride (typically 10-20 mg) in a tared sample pan suitable for a dynamic vapor sorption (DVS) instrument or a thermogravimetric analyzer (TGA) with humidity control.

-

Drying: Dry the sample in the instrument at a suitable temperature (e.g., 40-60 °C) under a dry nitrogen purge until a constant weight is achieved. This establishes the dry weight of the sample.

-

Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C). Allow the sample to equilibrate at each RH step until a stable weight is recorded. Subsequently, perform a desorption cycle by decreasing the RH in a stepwise manner.

-

Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Thermal Analysis: Methodologies and Interpretation

The primary techniques for evaluating the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12][13][14][15][16][17][18][19] These methods provide complementary information on mass changes and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[16][18][19][20][21][22] It is used to determine the temperature at which a material begins to decompose, the extent of mass loss, and the kinetics of degradation.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and standard operating procedures.[23]

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).[24]

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[21]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature that ensures complete decomposition (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).[24]

-

-

Data Acquisition and Analysis: Record the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[20][25]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][13][14] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which are associated with endothermic or exothermic processes.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[12]

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. It is often beneficial to pierce the lid to allow for the escape of any evolved gases during decomposition.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature through its expected decomposition range at a controlled linear heating rate (e.g., 10 °C/min).[13]

-

-

Data Acquisition and Analysis: Record the differential heat flow as a function of temperature. The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic events (e.g., melting) will typically show a downward peak, while exothermic events (e.g., decomposition) will show an upward peak.

Proposed Thermal Decomposition Pathways

The thermal degradation of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is likely to proceed through several pathways, influenced by its quaternary ammonium and carboxylic acid functionalities.

Caption: Proposed thermal decomposition pathways for 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride.

Hofmann Elimination

Quaternary ammonium salts containing β-hydrogens can undergo Hofmann elimination upon heating.[26][27][28][29][30] In this E2 reaction, a base (which could be the chloride anion or another molecule of the starting material) abstracts a proton from a β-carbon, leading to the formation of an alkene and a tertiary amine. For the title compound, this would involve the opening of the pyrrolidine ring.

Caption: Schematic of the Hofmann elimination pathway.

Nucleophilic Substitution (Sₙ2)

The chloride anion can act as a nucleophile and attack one of the methyl groups on the nitrogen atom in an Sₙ2 reaction.[31][32][33][34][35] This would result in the formation of methyl chloride and 2-carboxy-1-methylpyrrolidine. This pathway is common for quaternary ammonium salts.

Caption: Schematic of the Sₙ2 nucleophilic substitution pathway.

Decarboxylation

Amino acids and their derivatives can undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[36][37][38][39][40] For the title compound, this would likely be preceded by the loss of HCl to form the zwitterionic 1,1-dimethylpyrrolidin-1-ium-2-carboxylate, which then loses CO₂. The stability of the resulting carbanion would influence the feasibility of this pathway.

Caption: Schematic of the decarboxylation pathway.

Conclusion

The thermal stability of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is a multifaceted property governed by its quaternary ammonium and carboxylic acid functionalities. A comprehensive assessment requires a combination of analytical techniques, primarily TGA and DSC, to determine its decomposition profile and identify key thermal events. The potential for hygroscopicity must also be evaluated due to its significant impact on stability. The likely degradation pathways include Hofmann elimination, nucleophilic substitution, and decarboxylation. A thorough understanding of these aspects is crucial for the successful development of this compound as a pharmaceutical agent, ensuring its quality, safety, and efficacy. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for such an investigation.

References

- BOC Sciences. (n.d.). Hygroscopicity Testing.

- BYJU'S. (2019, January 30).

- Buncel, E., & Um, I. H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

- NEET coaching. (2025, June 18).

- LibreTexts. (2021, December 27). 11.

- Chemistry Steps. (2025, June 16).

- Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development.

- Organic Chemistry Tutor. (n.d.).

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- ICH. (2010, February 2). Q1A(R2) Guideline.

- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Eurolab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.

- CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.

- Callant, D., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.

- Qualitest FZE. (2025, May 7).

- News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.

- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- Q1 Scientific. (2025, September 7). ICH Q1 Draft Guideline Marks a New Era for Stability Testing.

- Memmert GmbH. (2012, October 12). Stability tests according to ICH Q1A (R2).

- White Rose Research Online. (n.d.). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients.

- BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).

- ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?.

- Scribd. (2013, June 15). Hygroscopicity Effects on Pharmaceuticals.

- Thapar University. (n.d.).

- ResearchGate. (n.d.). Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents.

- Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference.

- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.

- SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?.

- ResearchGate. (n.d.). Thermal gravimetric analysis (TGA)

- ECHEMI. (n.d.).

- RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.

- ResearchGate. (n.d.). TGA/DTA graph of bis[(L)

- Wiley Analytical Science. (2011, July 10).

- XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.

- MDPI. (2023, January 3). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine.

- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.

- Shimadzu. (n.d.). STANDARD CLEANING AND CALIBRATION PROCEDURE FOR TGA-50(H) AND TGA-51(H).

- wwu amsec. (n.d.).

- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

- IJESI. (n.d.). Synthesis, Growth and Characterization of L-Proline Bisthiourea Single Crystal.

- Organic Chemistry Portal. (n.d.).

- ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?

- PMC. (2008, July 25). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins.

- (n.d.). Nucleophilic Substitution Reactions.

- MDPI. (2024, March 25). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)

- ACS Publications. (n.d.). Synthesis and Antitumor Properties of N-[2-(Dimethylamino)

Sources

- 1. database.ich.org [database.ich.org]

- 2. ikev.org [ikev.org]

- 3. memmert.com [memmert.com]

- 4. biobostonconsulting.com [biobostonconsulting.com]

- 5. pharmtech.com [pharmtech.com]

- 6. jocpr.com [jocpr.com]

- 7. scribd.com [scribd.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. testinglab.com [testinglab.com]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. qualitest.ae [qualitest.ae]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. torontech.com [torontech.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. skztester.com [skztester.com]

- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 20. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 21. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. shimadzu.com [shimadzu.com]

- 24. amsec.wwu.edu [amsec.wwu.edu]

- 25. researchgate.net [researchgate.net]

- 26. byjus.com [byjus.com]

- 27. allen.in [allen.in]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 30. organicchemistrytutor.com [organicchemistrytutor.com]

- 31. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 36. echemi.com [echemi.com]

- 37. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 38. Decarboxylation [organic-chemistry.org]

- 39. mdpi.com [mdpi.com]

- 40. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hygroscopicity of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride

Abstract

This technical guide provides a comprehensive framework for the evaluation of the hygroscopic properties of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride (CAS No: 4136-37-2), a quaternary ammonium salt.[1][2] While specific hygroscopicity data for this compound is not extensively published, this document outlines the fundamental principles, state-of-the-art analytical methodologies, and data interpretation strategies required to fully characterize its behavior in the presence of moisture. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of a compound's solid-state properties to ensure the development of stable, safe, and efficacious pharmaceutical products. The presented protocols and workflows are designed to be self-validating, providing a robust approach to hygroscopicity assessment for novel chemical entities.

Introduction: The Criticality of Understanding Moisture Interactions

2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, with the molecular formula C7H14ClNO2, is a quaternary ammonium compound.[1][3] Compounds of this class are generally recognized for their propensity to be hygroscopic.[4][5] The interaction of a solid active pharmaceutical ingredient (API) with atmospheric moisture is a critical quality attribute that can profoundly influence its physical and chemical stability.[6][7] Uncontrolled moisture uptake can lead to a cascade of undesirable events, including changes in crystal form, deliquescence, and accelerated chemical degradation.[6][8] Therefore, a thorough investigation of the hygroscopic nature of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is not merely a perfunctory exercise but a fundamental necessity in its development pathway. This guide provides the scientific rationale and detailed experimental protocols to build a comprehensive hygroscopicity profile for this and other similar molecules.

Theoretical Underpinnings of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6] This phenomenon can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of water uptake is dependent on the material's chemical structure, its solid-state properties (crystalline vs. amorphous), and the ambient relative humidity (RH) and temperature.

For 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride, several structural features suggest a potential for hygroscopicity:

-

Ionic Nature: As a salt, the presence of a cation (the dimethylpyrrolidinium moiety) and a chloride anion creates strong electrostatic interactions that can readily associate with polar water molecules.

-

Polar Functional Groups: The carboxylic acid group provides a site for hydrogen bonding with water.

-

Quaternary Ammonium Group: The positively charged nitrogen atom can also interact with the partial negative charge on the oxygen atom of water.

The interplay between the strength of the crystal lattice, which holds the molecules in a defined, ordered structure, and the affinity of the molecule for water will determine its hygroscopic behavior.

A Multi-faceted Approach to Experimental Hygroscopicity Assessment

A single analytical technique is often insufficient to fully characterize a material's interaction with moisture. A holistic understanding is best achieved by integrating data from several complementary methods. The following sections detail the core techniques for a comprehensive hygroscopicity assessment.

Initial Water Content Determination: Karl Fischer Titration

Before assessing the potential for water uptake, it is crucial to quantify the amount of water already present in the sample. Karl Fischer titration is the gold standard for this purpose due to its accuracy, precision, and selectivity for water.[9]

Principle of the Method: The Karl Fischer reaction is a quantitative chemical method based on the oxidation of sulfur dioxide by iodine in the presence of water.[10] The overall reaction, in the presence of a base and an alcohol (typically methanol), can be summarized as: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I[11]

The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a platinum electrode.[11]

Experimental Protocol (Coulometric Method):

-

Instrument Preparation: The Karl Fischer titrator's vessel should be conditioned to a low, stable drift rate (e.g., ≤ 10 µ g/min ) to ensure a dry environment before sample introduction.[12]

-

Sample Preparation: Accurately weigh a suitable amount of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride. The sample size will depend on the expected water content.[12]

-

Sample Introduction: Introduce the weighed sample into the titration vessel.

-

Titration: Initiate the titration. The instrument will electrochemically generate iodine to react with the water in the sample.

-

Data Analysis: The instrument calculates the water content based on the total charge passed to generate the iodine, and the result is typically expressed as a percentage or in parts per million (ppm).

Causality Behind Experimental Choices:

-

Coulometric vs. Volumetric: The coulometric method is preferred for samples with very low water content as it offers higher sensitivity.[10][12]

-

Sealed Environment: Maintaining a sealed titration vessel is critical to prevent the ingress of atmospheric moisture, which would lead to erroneously high results.

Dynamic Vapor Sorption (DVS): The Cornerstone of Hygroscopicity Profiling

DVS is a gravimetric technique that measures the change in mass of a sample as a function of relative humidity at a constant temperature.[13] It provides invaluable information on the kinetics and equilibrium of water sorption and desorption.[14][15]

Principle of the Method: A highly sensitive microbalance continuously weighs the sample while the surrounding humidity is precisely controlled by mixing dry and saturated gas streams.[13] By systematically varying the humidity, a sorption-desorption isotherm is generated, which plots the equilibrium mass change against the relative humidity.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-15 mg) of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride onto the DVS sample pan.[6]

-

Initial Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass baseline.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a predefined threshold) before proceeding to the next humidity level.[13]

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to assess the desorption behavior.

-

Data Analysis: The primary outputs are the sorption-desorption isotherm and a plot of mass change versus time.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Maintaining a constant temperature is crucial as temperature affects both the water-holding capacity of the air and the sorption properties of the material.

-

Equilibrium Criteria: Strict equilibrium criteria are necessary to ensure that the generated isotherm represents the true equilibrium water content at each humidity level.[16]

-